

4-Chloro-5-hydroxypyridazin-3(2H)-one molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-5-hydroxypyridazin-
3(2H)-one

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An In-Depth Technical Guide to **4-Chloro-5-hydroxypyridazin-3(2H)-one**: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chloro-5-hydroxypyridazin-3(2H)-one**, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, establish a robust synthesis protocol, explore its reactivity, and contextualize its application as a versatile scaffold in modern medicinal chemistry.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive agents targeting critical health challenges like cardiovascular diseases and cancer.^[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for developing targeted therapeutics. Within this class, **4-Chloro-5-hydroxypyridazin-3(2H)-one** (CAS No. 64178-58-1) emerges as a particularly valuable synthetic intermediate. The presence of a reactive chlorine atom at the C4 position, alongside hydroxyl and amine functionalities, provides orthogonal chemical handles for building molecular

complexity and exploring structure-activity relationships (SAR). This guide serves as a technical primer for leveraging this potent building block in research and development settings.

Core Physicochemical & Computational Properties

A foundational understanding of a compound's properties is critical for its application. The key identifiers and physicochemical characteristics of **4-Chloro-5-hydroxypyridazin-3(2H)-one** are summarized below.

Property	Value	Source
CAS Number	64178-58-1	[2][3]
Molecular Formula	C ₄ H ₃ ClN ₂ O ₂	[2][3]
Molecular Weight	146.53 g/mol	[2][3]
Appearance	White to off-white solid	[3]
Melting Point	270-273 °C	[3]
pKa (Predicted)	4.50 ± 1.00	[3]
Density (Predicted)	1.79 ± 0.1 g/cm ³	[3]
Topological Polar Surface Area (TPSA)	66.24 Å ²	[2]
logP (Predicted)	0.5412	[2]

These data indicate a polar, high-melting-point solid, consistent with a heterocyclic structure capable of hydrogen bonding. The predicted pKa suggests it is a weak acid, likely due to the enolic hydroxyl group and the N-H proton.

Spectroscopic Characterization Profile (Predicted)

While a published spectrum for this specific intermediate is not readily available, its structure allows for a confident prediction of its key spectroscopic features. This theoretical profile serves as a benchmark for researchers to validate the successful synthesis and purity of the compound.

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ ~11.0-13.0 ppm (broad singlet, 1H): This signal corresponds to the acidic N-H proton of the pyridazinone ring. Its broadness is due to quadrupole broadening and potential exchange with residual water.
 - δ ~9.0-10.0 ppm (broad singlet, 1H): This signal is attributed to the enolic hydroxyl proton at the C5 position.
 - δ ~7.5-8.0 ppm (singlet, 1H): This singlet represents the lone vinyl proton on the pyridazine ring at the C6 position.
- ^{13}C NMR (DMSO- d_6 , 100 MHz):
 - δ ~160-165 ppm: Carbonyl carbon (C3).
 - δ ~145-155 ppm: Carbon bearing the hydroxyl group (C5).
 - δ ~130-140 ppm: Carbon bearing the chlorine atom (C4).
 - δ ~120-130 ppm: Vinyl carbon (C6).
- Infrared (IR) Spectroscopy (KBr Pellet):
 - $3400\text{-}3200\text{ cm}^{-1}$ (broad): N-H stretching vibration.
 - $3200\text{-}3000\text{ cm}^{-1}$ (broad): O-H stretching of the hydroxyl group.
 - $\sim 1650\text{-}1680\text{ cm}^{-1}$ (strong): C=O stretching of the pyridazinone carbonyl.
 - $\sim 1600\text{ cm}^{-1}$: C=C stretching within the ring.
- Mass Spectrometry (EI-MS):
 - m/z ~146/148: The molecular ion peak (M^+) will exhibit a characteristic 3:1 isotopic pattern due to the presence of one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$).

Synthesis and Purification Protocol

The synthesis of pyridazinone derivatives often originates from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone).^{[4][5]} The following protocol describes a reliable method for the preparation of **4-Chloro-5-hydroxypyridazin-3(2H)-one**.

Experimental Protocol: Synthesis from Mucochloric Acid

Causality: This reaction leverages the transformation of a furanone ring into a pyridazinone ring by reaction with a hydrazine source. The acidic conditions facilitate the ring-opening and subsequent condensation-cyclization cascade.

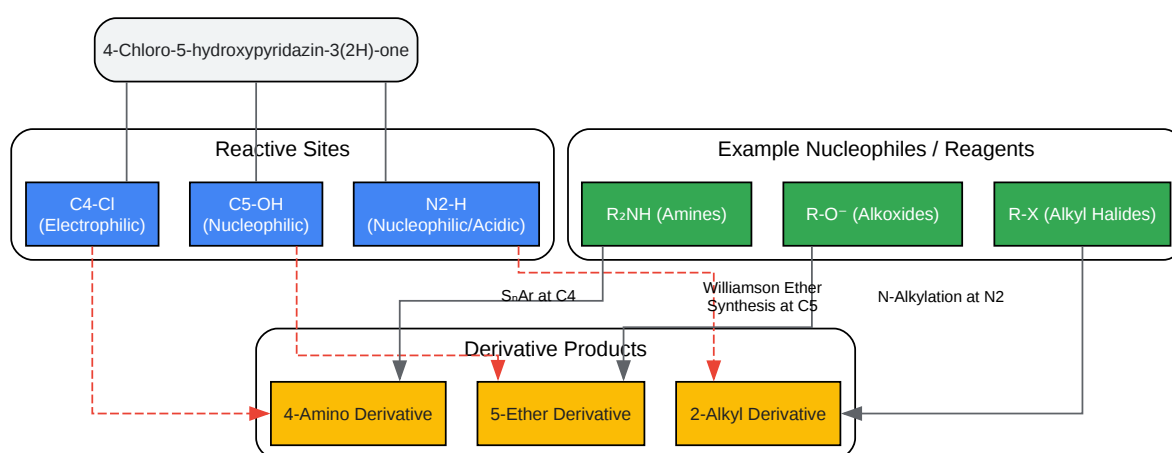
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend mucochloric acid (16.9 g, 0.1 mol) in 100 mL of an aqueous acidic solution (e.g., 1M HCl).
- **Reagent Addition:** Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the suspension. The addition may be exothermic; maintain the temperature below 40 °C with an ice bath if necessary.
- **Reflux:** Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the mucochloric acid spot indicates reaction completion.
- **Isolation:** Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate out of the aqueous solution.
- **Filtration and Washing:** Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and inorganic salts, followed by a wash with cold ethanol (2 x 20 mL) to remove organic impurities.
- **Drying and Purification:** Dry the collected solid under vacuum at 60 °C overnight. The resulting crude product is often of high purity. For exacting applications, recrystallization from a suitable solvent like N,N-dimethylformamide (DMF) or an ethanol/water mixture can be performed to yield a pure white to off-white crystalline solid.^[3]

Self-Validation: The identity and purity of the final product should be confirmed by comparing its melting point and spectroscopic data (^1H NMR, IR, MS) with the expected values detailed in Section 3.

Chemical Reactivity and Mechanistic Insights

4-Chloro-5-hydroxypyridazin-3(2H)-one is a trifunctional molecule, offering several sites for chemical modification. Its reactivity is dominated by the electrophilic nature of the C4 carbon, making it susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$).

- C4-Position (Chloro Group):** This is the primary site for derivatization. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is the cornerstone of building libraries of pyridazinone analogs for SAR studies. For example, reaction with dimethylamine can yield a 4-(dimethylamino) derivative.[6]
- C5-Position (Hydroxy Group):** The hydroxyl group can be alkylated or acylated under appropriate basic conditions to introduce ether or ester functionalities.
- N2-Position (Amine):** The N-H group can be alkylated or arylated, a common strategy in pyridazinone chemistry to modulate pharmacokinetic properties.



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Caption: Key reactive sites of **4-Chloro-5-hydroxypyridazin-3(2H)-one**.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-Chloro-5-hydroxypyridazin-3(2H)-one** lies in its role as a versatile starting material for creating novel bioactive compounds. Its derivatives have shown promise in several therapeutic areas.

Inhibitors of Influenza A Endonuclease

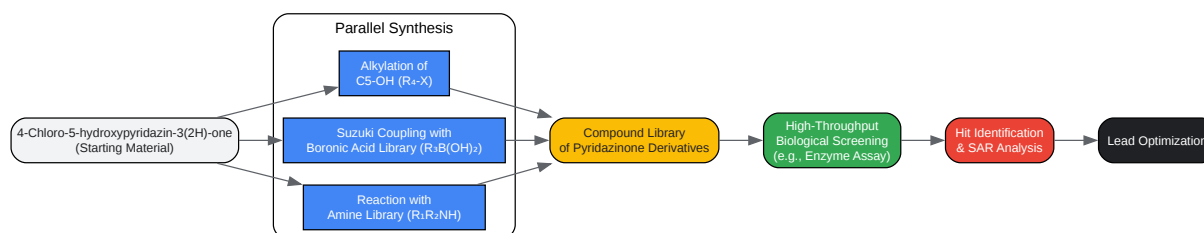
Research has identified phenyl-substituted 4-hydroxypyridazin-3(2H)-ones as modest to effective inhibitors of influenza A endonuclease, an attractive target for developing new antiviral agents.^{[7][8]} **4-Chloro-5-hydroxypyridazin-3(2H)-one** is an ideal precursor for synthesizing these molecules. The chlorine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with various boronic acids to install the required phenyl substituents at the C4 position, allowing for rapid exploration of the SAR at this site.

Anticancer Agents

The pyridazinone scaffold is a well-established pharmacophore in oncology.^[1] Dichlorinated pyridazinones, closely related to the title compound, have demonstrated significant in vitro and in vivo activity against cancer cell lines, acting as reactive alkylating agents.^[4] **4-Chloro-5-hydroxypyridazin-3(2H)-one** can be used to synthesize analogs that balance this reactivity with improved selectivity and drug-like properties, potentially leading to novel targeted chemotherapies.

Drug Discovery Workflow

The following workflow illustrates how **4-Chloro-5-hydroxypyridazin-3(2H)-one** is utilized in a typical drug discovery campaign.



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Caption: Workflow for generating compound libraries from the core scaffold.

Conclusion

4-Chloro-5-hydroxypyridazin-3(2H)-one is more than a simple chemical; it is a potent and versatile tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and straightforward synthesis make it an invaluable building block for researchers. By enabling the rapid generation of diverse chemical libraries, this compound serves as a critical starting point in the quest for novel therapeutics targeting a range of human diseases, from viral infections to cancer.

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References

- 1. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]

- 3. 4-CHLORO-5-HYDROXY-3(2H)-PYRIDAZINONE | 64178-58-1 [amp.chemicalbook.com]
- 4. scholarena.com [scholarena.com]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
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